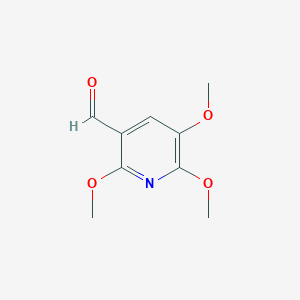

2,5,6-Trimethoxynicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trimethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-12-7-4-6(5-11)8(13-2)10-9(7)14-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWAOPKGKXPHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C(=C1)C=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5,6 Trimethoxynicotinaldehyde

Established Synthetic Routes to 2,5,6-Trimethoxynicotinaldehyde

The synthesis of polysubstituted pyridine (B92270) derivatives such as this compound requires precise control of reagent addition and reaction conditions to achieve the desired substitution pattern. Several established methodologies in organic chemistry can be adapted for this purpose, including building from existing nicotinic acid precursors, strategic lithiation, and functional group transformations.

Multi-Step Synthesis from Precursor Nicotinic Acid Derivatives

One viable pathway to this compound begins with a suitably substituted nicotinic acid precursor. Nicotinic acid and its derivatives are important compounds in agriculture and pharmacology, making them readily available starting materials. google.comnih.gov A general approach involves the conversion of the carboxylic acid moiety into an aldehyde. This is often achieved by first converting the nicotinic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by a controlled reduction. google.com For instance, the nicotinic acid can be treated with a reagent like thionyl chloride to form the nicotinoyl chloride, which is then reduced to the aldehyde. researchgate.net

A plausible, albeit hypothetical, multi-step sequence could start from a precursor like 2,5-dihydroxy-6-methylnicotinic acid. The synthesis would proceed through the following key transformations:

O-Methylation: The two hydroxyl groups on the pyridine ring are converted to methoxy (B1213986) groups using a methylating agent.

Benzylic Halogenation: The methyl group at the 6-position is halogenated, for example, using N-bromosuccinimide (NBS), to create a more reactive benzyl (B1604629) bromide intermediate.

Oxidation: The resulting benzyl halide is then oxidized to the desired aldehyde functional group.

Substitution: A nucleophilic aromatic substitution reaction could be employed to replace a suitable leaving group with the final methoxy group.

This step-wise approach allows for the sequential introduction of the required functional groups, building complexity towards the final target molecule.

Ortho-Lithiation and Quenching Strategies Employing Methoxyquinolines in Pyridine Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This technique relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate an adjacent ortho-position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate is then "quenched" by reacting it with an electrophile to install a new functional group. researchgate.net

For the synthesis of this compound, a dimethoxypyridine could serve as the substrate. The methoxy groups and the pyridine nitrogen atom can act as DMGs, coordinating the lithium reagent and directing deprotonation to a specific, adjacent position. uwindsor.caorganic-chemistry.org The hierarchy and additive effects of these directing groups determine the site of lithiation. uwindsor.ca

A potential synthetic sequence is as follows:

Directed Ortho-Lithiation: A precursor such as 2,5-dimethoxypyridine (B1356635) is treated with a strong lithium base (e.g., n-BuLi, s-BuLi, or LDA) at low temperatures (typically -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). researchgate.netrsc.org The base abstracts a proton from the position ortho to one of the directing groups.

Quenching with a Formylating Agent: The generated lithiated pyridine is then reacted with an electrophile to introduce the aldehyde group. A common and effective formylating agent for this purpose is N,N-dimethylformamide (DMF). thieme-connect.de

Workup: The reaction is quenched with an aqueous solution to hydrolyze the intermediate and yield the final aldehyde product. thieme-connect.de

This method offers high regioselectivity, directly installing the aldehyde at the desired C3 position, which is a significant advantage over other methods that might yield mixtures of isomers. wikipedia.org

Alkylation Reactions in the Preparation of Substituted Nicotinaldehydes

Alkylation reactions are fundamental for introducing alkyl groups onto a molecule. mdpi.com In the context of synthesizing this compound, the most relevant alkylation is O-methylation to form the three methoxy ethers. This is typically performed on a polyhydroxypyridine precursor.

The reaction involves treating a di- or tri-hydroxypyridine with a methylating agent in the presence of a base. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the hydroxyl groups to form more nucleophilic alkoxides, which then attack the methylating agent in a nucleophilic substitution reaction. The regioselectivity of methylation can sometimes be an issue, potentially leading to mixtures of O- and N-methylated products, but reaction conditions can be optimized to favor the desired O-alkylation. mdpi.com The choice of solvent and base is critical in controlling the outcome of the reaction.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield and purity in any chemical synthesis. odu.edu For a multi-step synthesis, each individual step must be optimized. In the context of the ortho-lithiation strategy (Section 2.1.2), several parameters can be adjusted. Key variables include the choice of lithiating agent, solvent, temperature, and additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA), which can break up organolithium aggregates and increase reactivity. baranlab.orgrsc.org

Lowering the reaction temperature, for instance, can minimize side reactions and improve the stability of the lithiated intermediate. rsc.org The choice of base is also critical; while n-BuLi is common, a more hindered base like LDA or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can prevent unwanted nucleophilic addition to the pyridine ring. uwindsor.ca

Below is an interactive table illustrating a hypothetical optimization for the ortho-lithiation and formylation of a 2,5-dimethoxypyridine precursor.

| Entry | Base (equiv.) | Solvent | Additive (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | n-BuLi (1.2) | THF | None | -40 | 2 | 45 |

| 2 | n-BuLi (1.2) | THF | None | -78 | 2 | 65 |

| 3 | s-BuLi (1.2) | THF | None | -78 | 2 | 72 |

| 4 | LDA (1.5) | THF | None | -78 | 2 | 75 |

| 5 | n-BuLi (1.2) | THF | TMEDA (1.2) | -78 | 1 | 88 |

| 6 | n-BuLi (1.2) | Diethyl Ether | TMEDA (1.2) | -78 | 1 | 82 |

This table presents hypothetical data based on established principles of organolithium chemistry to demonstrate the impact of reaction parameters on product yield. rsc.org

Exploration of Green Chemistry Principles in the Preparation of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of pyridine derivatives is an active area of research. researchgate.netbiosynce.com Several green strategies can be envisioned for the preparation of this compound.

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. Multicomponent reactions, which combine three or more reactants in a single step, are highly atom-economical and represent a green approach to synthesizing polysubstituted pyridines. nih.govnih.gov

Catalysis : Catalytic reagents are superior to stoichiometric ones. For instance, using catalytic amounts of a base or a phase-transfer catalyst for methylation reactions would be greener than using a full equivalent of a strong base.

Safer Solvents and Auxiliaries : Traditional solvents used in syntheses like ortho-lithiation (e.g., THF) are often hazardous. Research into greener solvents, such as ionic liquids or even solvent-free conditions, is a key aspect of green chemistry. rasayanjournal.co.in

Design for Energy Efficiency : Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

The table below connects green chemistry principles to potential improvements in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| 1. Prevention | Optimize reactions to minimize side-product formation. |

| 2. Atom Economy | Utilize multicomponent reactions to build the pyridine core. nih.gov |

| 5. Safer Solvents | Replace anhydrous THF with a more benign solvent alternative. rasayanjournal.co.in |

| 6. Energy Efficiency | Use microwave irradiation to accelerate reactions and reduce energy use. nih.gov |

| 8. Reduce Derivatives | Design a route that avoids the use of protecting groups. |

| 9. Catalysis | Employ catalytic methylation methods instead of stoichiometric reagents. biosynce.com |

Chemo- and Regioselective Synthesis of this compound

The successful synthesis of a specific polysubstituted pyridine isomer like this compound hinges on achieving high chemo- and regioselectivity. nih.govacs.org

Regioselectivity refers to the control of the position at which a reaction occurs. In the synthesis of this target molecule, regioselectivity is paramount.

During directed ortho-metalation , the choice of directing groups and their relative positions on the pyridine ring dictates the site of lithiation. The methoxy groups (-OMe) are known DMGs, and their electronic and steric influence, combined with that of the ring nitrogen, must be carefully considered to ensure formylation occurs exclusively at the C3 position. uwindsor.caresearchgate.net

In electrophilic aromatic substitution reactions on a pre-existing pyridine ring, the inherent electronic properties of the ring (electron-deficient) and the activating/deactivating nature of the existing substituents guide the incoming electrophile to a specific position.

Chemoselectivity is the ability to react with one functional group in the presence of others.

For example, when reducing a nicotinic acid derivative to an aldehyde, the reducing agent must be chosen carefully to avoid over-reduction to the alcohol or reduction of the pyridine ring itself. google.com

In a molecule with multiple potential reaction sites, such as different C-H bonds or functional groups, a chemoselective reaction targets only the desired one. Palladium-catalyzed cross-coupling reactions using heteroaryl fluorosulfates, for instance, have demonstrated exquisite chemoselective control, allowing for the stepwise functionalization of pyridines. nih.gov The development of methods for the regioselective functionalization of already substituted pyridines is crucial for accessing complex structures. rsc.orgnih.govmdpi.com

By carefully selecting reagents and reaction pathways that offer high levels of both chemo- and regioselectivity, chemists can efficiently construct complex target molecules like this compound while minimizing the formation of unwanted isomers and byproducts.

Analytical Confirmation of this compound and Intermediates Elusive in Publicly Available Research

A comprehensive review of publicly accessible scientific literature and patent databases reveals a significant lack of specific information regarding the analytical confirmation of this compound and the intermediates involved in its synthesis. Despite extensive searches for detailed research findings, including spectroscopic and chromatographic data, no dedicated studies outlining the characterization of this specific compound could be located.

The synthesis and analytical confirmation of related compounds, such as various isomers of trimethoxybenzaldehyde, are documented in the chemical literature. For instance, methods for the preparation and characterization of 2,3,4-trimethoxybenzaldehyde (B140358) and 2,5-dimethoxybenzaldehyde (B135726) have been described. These reports typically include analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized molecules. However, this level of detail is not publicly available for this compound.

The absence of such data in the public domain suggests that the synthesis and detailed analytical characterization of this compound may be proprietary information held within private industry, potentially for commercial purposes, or it may be a compound that has not been the subject of extensive academic research.

Consequently, the generation of a detailed section on the "Analytical Confirmation of Synthesized this compound and Intermediates," complete with data tables and in-depth research findings as per the requested outline, is not possible based on the currently available information. Further investigation would require access to internal research and development documents from chemical manufacturers or the commissioning of new research to synthesize and analytically characterize this specific compound.

Chemical Transformations and Reactivity of 2,5,6 Trimethoxynicotinaldehyde

Reactions at the Aldehyde Moiety of 2,5,6-Trimethoxynicotinaldehyde

The aldehyde group (-CHO) is a primary site for a variety of chemical reactions, including oxidation, reduction, and nucleophilic additions. These transformations allow for the conversion of this compound into a range of other valuable chemical entities.

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) and Jones reagent (CrO3 in aqueous acid) to milder and more selective reagents. organic-chemistry.orglibretexts.org For a substrate like this compound, milder conditions are often preferred to avoid potential side reactions with the electron-rich pyridine (B92270) ring.

Recent advancements in oxidation chemistry have introduced more environmentally friendly and efficient methods. For instance, N-hydroxyphthalimide (NHPI) can act as an organocatalyst for the aerobic oxidation of aldehydes to carboxylic acids, using oxygen as the ultimate oxidant. organic-chemistry.org Another mild and effective system involves the use of Oxone as the oxidant. organic-chemistry.org These methods offer high efficiency and simplicity, making them attractive alternatives to traditional metal-based oxidations. organic-chemistry.org

The oxidation process typically involves the formation of a gem-diol intermediate through the nucleophilic addition of water to the aldehyde carbonyl group. libretexts.org This intermediate is then oxidized to the corresponding carboxylic acid. libretexts.org

Table 1: Common Reagents for Aldehyde Oxidation

| Reagent/System | Conditions | Characteristics |

| Jones Reagent (CrO3/H2SO4/acetone) | Room Temperature | Strong oxidant, good yields. libretexts.org |

| Potassium Permanganate (KMnO4) | Basic or Acidic | Strong oxidant, can cleave other bonds. libretexts.org |

| N-Hydroxyphthalimide (NHPI)/O2 | Mild, Catalytic | Organocatalytic, uses air as oxidant. organic-chemistry.org |

| Oxone (2KHSO5·KHSO4·K2SO4) | Mild | Simple, efficient, and mild. organic-chemistry.org |

| Pyridinium Chlorochromate (PCC)/H5IO6 | Catalytic | Facile and quantitative. organic-chemistry.org |

| VO(acac)2/H2O2 | Catalytic | Selective, compatible with various functional groups. organic-chemistry.org |

The aldehyde group of this compound can be reduced to a primary alcohol or, under more forcing conditions, to a methyl group (a hydrocarbon).

The reduction to the corresponding primary alcohol, (2,5,6-trimethoxypyridin-3-yl)methanol, is a common transformation. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). youtube.com Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it will not reduce other functional groups like esters that might be present in more complex molecules. youtube.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Complete reduction of the aldehyde to a methyl group requires more vigorous conditions. Classic methods for this transformation include the Wolff-Kishner and Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction utilizes amalgamated zinc and hydrochloric acid.

Table 2: Reagents for Aldehyde Reduction

| Reagent | Product | Conditions |

| Sodium Borohydride (NaBH4) | Primary Alcohol | Mild, typically in alcoholic solvents. youtube.com |

| Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol | Potent, requires anhydrous conditions. youtube.com |

| Wolff-Kishner (H2NNH2, KOH) | Hydrocarbon | High temperatures. |

| Clemmensen (Zn(Hg), HCl) | Hydrocarbon | Strong acid. |

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a versatile platform for molecular elaboration.

Aldehydes react with hydroxylamine (B1172632) (NH2OH) to form oximes. byjus.comwikipedia.org This reaction is a condensation reaction where a molecule of water is eliminated. The reaction of this compound with hydroxylamine would yield this compound oxime. The reaction is typically carried out in a weakly acidic medium to facilitate the dehydration step. byjus.com Oximes can exist as E/Z stereoisomers, and their formation can be a useful method for the characterization and purification of aldehydes. wikipedia.orgnih.gov

The formation of oxime derivatives is a well-established reaction in organic synthesis and has been applied to various complex molecules, including steroids. nih.govnih.gov

Similar to oxime formation, aldehydes react with hydrazine (B178648) (H2NNH2) and its derivatives to form hydrazones. The reaction of this compound with hydrazine would produce this compound hydrazone. The mechanism of hydrazone formation is well-studied and is known to be pH-dependent, with the rate typically peaking around pH 4. nih.gov The rate-limiting step at neutral pH is the dehydration of the tetrahedral intermediate. nih.gov

Semicarbazones are formed by the reaction of an aldehyde with semicarbazide (B1199961) (H2NNHCONH2). These derivatives are often crystalline solids with sharp melting points, making them useful for the identification and characterization of aldehydes.

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the synthesis of alkenes from aldehydes and ketones. chemeurope.commasterorganicchemistry.comwikipedia.orglibretexts.org These reactions involve the reaction of the aldehyde with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction).

The Wittig reaction uses a triphenylphosphonium ylide, which is typically prepared by treating a phosphonium (B103445) salt with a strong base. chemeurope.commasterorganicchemistry.com The reaction of this compound with a Wittig reagent would lead to the formation of a substituted alkene. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; unstabilized ylides generally give (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. libretexts.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate esters. wikipedia.orgnrochemistry.comorganicchemistrydata.orgalfa-chemistry.com The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides and often provide better yields and stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.comorganicchemistrydata.orgalfa-chemistry.com A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, which simplifies the purification of the desired alkene product. alfa-chemistry.com The Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-alkenes. nrochemistry.comyoutube.com

Table 3: Comparison of Wittig and HWE Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus Ylide | Phosphonate Carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Reactivity | Less reactive with hindered ketones | More reactive, reacts with ketones |

| Stereoselectivity | (Z)-alkene with unstabilized ylides | (E)-alkene (generally) |

| Purification | Can be challenging | Easier due to water-soluble byproduct |

Nucleophilic Additions and Condensations at the Carbonyl Center

Transformations Involving the Pyridine Ring System of this compound

The reactivity of the pyridine ring in this compound is a complex interplay between the inherent electron-deficient nature of the nitrogen heterocycle and the electronic effects of its substituents: three electron-donating methoxy (B1213986) groups and one electron-withdrawing aldehyde group.

Electrophilic Aromatic Substitution Studies on the Pyridine Core

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. Furthermore, the nitrogen atom is readily protonated or coordinates to Lewis acids under typical EAS conditions, further increasing the deactivation. uonbi.ac.kewikipedia.org However, the presence of strongly activating, electron-donating groups can overcome this inherent lack of reactivity. uonbi.ac.ke

In this compound, the three methoxy groups are powerful activating groups that donate electron density to the ring via the resonance effect, making EAS feasible. The aldehyde group at the C-3 position is a deactivating group. The regiochemical outcome of an electrophilic attack is determined by the combined directing effects of all four substituents and the ring nitrogen.

Ring Nitrogen : Deactivates the ring and directs incoming electrophiles primarily to the C-3 and C-5 positions. quimicaorganica.org

-CHO group (at C-3) : Deactivating and meta-directing. It will direct incoming electrophiles to the C-5 position.

-OCH₃ groups (at C-2, C-5, C-6) : Strongly activating and ortho-, para-directing.

The C-2 methoxy group directs to C-3 (blocked) and C-5.

The C-5 methoxy group directs to C-4 and C-6 (blocked).

The C-6 methoxy group directs to C-5 and C-7 (non-existent).

Considering these influences, the C-4 position is the most probable site for electrophilic attack. It is activated by being ortho to the C-5 methoxy group and is not significantly deactivated by the other groups. The C-5 position is also activated by the C-2 and C-6 methoxy groups but is also a site of meta-direction from the C-3 aldehyde, making it a less likely, but possible, site of substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table is predictive and based on established principles of substituent effects on aromatic rings.

| Ring Position | Influence of Nitrogen | Influence of C3-CHO | Influence of C2-OCH₃ | Influence of C5-OCH₃ | Influence of C6-OCH₃ | Overall Predicted Reactivity |

| C-4 | Deactivating | Neutral (meta) | Neutral (meta) | Activating (ortho) | Neutral (meta) | Most Favorable |

Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions, which are typically difficult on unsubstituted pyridine, are expected to proceed on this electron-rich substrate under milder conditions.

Nucleophilic Aromatic Substitution at Activated Pyridine Positions

Nucleophilic aromatic substitution (SNAr) is generally favored on electron-deficient rings like pyridine, particularly at the C-2, C-4, and C-6 positions. ntu.edu.sg The reaction requires a good leaving group and is accelerated by electron-withdrawing substituents. libretexts.org

In this compound, there are no conventional halogen leaving groups. However, methoxy groups can occasionally act as leaving groups in nucleophilic substitution reactions on highly activated systems, though they are significantly poorer leaving groups than halides. Recent studies have shown that methoxypyridines can undergo nucleophilic amination. For instance, a sodium hydride-iodide composite has been used to facilitate the amination of various methoxypyridines, where the methoxy group is displaced by an amine. ntu.edu.sgrsc.org

For this compound, the C-2 and C-6 positions are the most activated towards nucleophilic attack by the ring nitrogen. Therefore, it is conceivable that under specific conditions with strong nucleophiles (e.g., amides, alkoxides), substitution of the C-2 or C-6 methoxy group could be achieved. The electron-donating nature of the other methoxy groups would generally disfavor this reaction, but the inherent reactivity of the pyridine ring at these positions might compensate.

Metal-Catalyzed Cross-Coupling Reactions of Pyridine Halide Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to pyridine derivatives. researchgate.net These reactions typically require a halide or triflate derivative of the substrate to act as the electrophilic partner.

To apply cross-coupling chemistry to this compound, a halogen atom would first need to be introduced onto the pyridine ring. Based on the analysis of electrophilic substitution (Section 3.2.1), the C-4 position is the most likely site for halogenation (e.g., bromination or iodination).

Once a hypothetical derivative such as 4-bromo-2,5,6-trimethoxynicotinaldehyde is synthesized, it could serve as a substrate in various palladium-, nickel-, or copper-catalyzed cross-coupling reactions. rsc.orgnih.gov

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions for Halopyridine Scaffolds

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | C-C (Aryl-Aryl) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | C-C (Aryl-Alkynyl) |

| Heck | Alkene (e.g., CH₂=CHR) | Pd(OAc)₂ / PPh₃ | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | Amine (R₂NH) or Alcohol (ROH) | Pd₂(dba)₃ / Ligand | C-N or C-O |

| Hiyama | Organosilane (e.g., Ar-Si(OR)₃) | Pd(OAc)₂ / TBAF | C-C (Aryl-Aryl) |

These reactions would allow for the introduction of a wide variety of functional groups at the C-4 position, including aryl, alkynyl, vinyl, and amino moieties, further diversifying the molecular structure. acs.org

Reactivity of Methoxy Substituents in this compound

The three methoxy groups are not merely spectators influencing the ring's reactivity; they can also participate directly in chemical transformations, most notably through cleavage of the aryl-oxygen bond.

Selective Demethylation Reactions

The cleavage of aryl methyl ethers to form the corresponding phenols is a common and important transformation. rsc.org In a polymethoxylated compound like this compound, achieving selective demethylation of one methoxy group over the others presents a significant challenge. Selectivity is governed by the electronic and steric environment of each group.

A variety of reagents are known to effect demethylation, including strong protic acids (HBr, HI), Lewis acids (BBr₃, AlCl₃), and nucleophilic reagents (thiolates, iodides). nih.gov

C-2 and C-6 Methoxy Groups : These are electronically similar, being ortho to the ring nitrogen. They might be more susceptible to cleavage by reagents that coordinate to the pyridine nitrogen, which could influence the reactivity of adjacent groups.

C-5 Methoxy Group : This group is in a more "benzene-like" position, electronically distinct from the other two.

Chemoselective methods have been developed for demethylating methoxypyridines. For example, L-Selectride has been shown to demethylate 4-methoxypyridine (B45360) in the presence of other methoxyarenes, highlighting the possibility of achieving selectivity based on the electronic properties of the heterocyclic ring. elsevierpure.com The choice of reagent and reaction conditions would be critical to control the extent of demethylation, allowing for the potential synthesis of mono-, di-, or tri-hydroxy derivatives.

Table 3: Common Reagents for Demethylation of Aryl Methoxy Ethers

| Reagent | Typical Conditions | General Selectivity Notes |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature | Very effective, but often non-selective in polymethoxy systems. |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Strong, non-selective cleavage. |

| Lithium Iodide (LiI) | Pyridine or collidine, reflux | Nucleophilic demethylation, can show selectivity. |

| Sodium Thiolates (e.g., NaSEt) | DMF, reflux | Nucleophilic demethylation (O-demethylation). |

| L-Selectride® | THF, reflux | Can show high chemoselectivity for methoxypyridines. elsevierpure.com |

Influence of Methoxy Groups on Directing Reactivity and Regioselectivity

As detailed in the preceding sections, the three methoxy groups collectively exert a profound influence on the molecule's reactivity profile.

Activation for Electrophilic Substitution : The primary role of the methoxy groups is to activate the electron-deficient pyridine ring towards electrophilic attack. Their strong +M (mesomeric) effect overrides the deactivating -I (inductive) effect of the ring nitrogen, transforming the heterocycle from being nearly inert to reactive.

Regiocontrol in Electrophilic Substitution : The ortho-, para-directing nature of the three methoxy groups, in concert with the directing effects of the nitrogen atom and the aldehyde, establishes a clear hierarchy of reactivity among the available ring positions. As analyzed, this complex interplay strongly favors substitution at the C-4 position.

Potential as Leaving Groups : While not traditional leaving groups, the methoxy groups at the activated C-2 and C-6 positions represent potential sites for nucleophilic aromatic substitution under forcing conditions or with specific activating reagents, providing a pathway to C-N or C-O bond formation at these positions.

Sites for Functional Group Interconversion : The methoxy groups are handles for further synthetic modification via demethylation. Selective cleavage would unmask highly reactive phenol (B47542) functionalities, enabling subsequent reactions such as etherification, esterification, or reactions that depend on the acidic nature of the hydroxyl group.

Synthetic Utility of 2,5,6 Trimethoxynicotinaldehyde As a Key Building Block

Precursor in the Construction of Complex Heterocyclic Systems

The inherent reactivity of the aldehyde group, coupled with the polysubstituted nature of the pyridine (B92270) ring, makes 2,5,6-Trimethoxynicotinaldehyde an ideal starting point for the synthesis of a wide array of complex heterocyclic systems.

Synthesis of Substituted Pyridine Derivatives

The aldehyde functionality of this compound serves as a versatile handle for the introduction of various substituents at the 3-position of the pyridine ring. Standard aldehyde transformations can be employed to generate a library of derivatives with diverse functionalities.

For instance, condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can proceed under base-catalyzed conditions to yield the corresponding Knoevenagel condensation products. These products, which are themselves versatile intermediates, can be further elaborated. Similarly, Wittig reactions with a range of phosphorus ylides can be used to introduce alkenyl substituents. Reduction of the aldehyde to an alcohol, followed by conversion to a halide, opens up pathways for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

| Reagent/Reaction Type | Product Structure | Representative Yield (%) |

| Malononitrile, Piperidine | 2-(2,5,6-trimethoxypyridin-3-yl)malononitrile | 85-95 |

| Ethyl Cyanoacetate, NaOEt | Ethyl 2-cyano-3-(2,5,6-trimethoxypyridin-3-yl)acrylate | 80-90 |

| (Triphenylphosphoranylidene)acetophenone | 1-phenyl-3-(2,5,6-trimethoxypyridin-3-yl)prop-2-en-1-one | 75-85 |

| Sodium Borohydride (B1222165) | (2,5,6-trimethoxypyridin-3-yl)methanol | >95 |

Annulation Reactions for Fused Heterocyclic Architectures

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a powerful strategy for the synthesis of complex polycyclic systems. nih.gov The aldehyde group of this compound, in concert with the adjacent methoxy (B1213986) groups, can participate in various annulation strategies to construct fused heterocyclic architectures.

One potential approach involves a multi-component reaction where this compound is reacted with an amine and a compound containing an active methylene group. This can lead to the formation of fused dihydropyridine (B1217469) derivatives, which can subsequently be oxidized to the corresponding aromatic systems. For example, a reaction with an enamine and a suitable coupling partner could lead to the formation of a new six-membered ring. youtube.com Furthermore, the aldehyde can be converted into a more reactive group, such as an enone, which can then undergo Diels-Alder or other pericyclic reactions to build fused ring systems. nih.gov

| Reaction Type | Fused System | Potential Reagents |

| [4+2] Cycloaddition | Thieno[2,3-b]pyridine | (E)-3-(2,5,6-trimethoxypyridin-3-yl)acrylonitrile, Lawesson's reagent |

| Pictet-Spengler Reaction | Pyrido[3,4-c]isoquinoline | Tryptamine, Acid catalyst |

| Friedländer Annulation | Naphthyridine derivative | 2-aminoacetophenone |

Integration into Diarylquinoline Analogues

Diarylquinolines are an important class of compounds, with some analogues showing significant biological activity. The synthesis of these molecules often involves the coupling of a substituted quinoline (B57606) core with an aryl group. While not a direct precursor to a quinoline, this compound can be envisioned as a key component in the synthesis of pyridine-containing bioisosteres of diarylquinolines.

A plausible synthetic route could involve the conversion of the aldehyde to a vinyl group via a Wittig reaction. This vinylpyridine derivative could then undergo a Suzuki or Heck coupling reaction with a suitably functionalized quinoline or another aromatic ring system. Alternatively, the aldehyde could be used to construct a side chain that is then cyclized to form a fused pyridine ring on a pre-existing aromatic structure, ultimately leading to complex polycyclic systems that mimic the diarylquinoline scaffold. The synthesis of pyridine-derived bedaquiline (B32110) analogues has been reported, highlighting the potential for pyridine rings in this class of molecules. nih.gov

Role in the Synthesis of Advanced Organic Intermediates

Beyond its direct use in the synthesis of heterocyclic systems, this compound is a valuable precursor for the preparation of more complex and advanced organic intermediates. The strategic placement of its functional groups allows for sequential and controlled modifications.

The aldehyde can be oxidized to a carboxylic acid, which can then be converted to an acid chloride or ester. These derivatives are key intermediates for a variety of transformations, including Friedel-Crafts acylation, amide bond formation, and the synthesis of ketones. The methoxy groups can also be selectively demethylated to reveal hydroxypyridine functionalities, which can then be used for further derivatization, such as ether or ester formation, or as directing groups in subsequent electrophilic aromatic substitution reactions.

| Transformation | Intermediate Formed | Potential Subsequent Reactions |

| Oxidation (e.g., with KMnO4) | 2,5,6-Trimethoxynicotinic acid | Amide coupling, Esterification, Friedel-Crafts acylation |

| Grignard Addition | α-alkyl-(2,5,6-trimethoxypyridin-3-yl)methanol | Oxidation to ketone, Dehydration to alkene |

| Reductive Amination | N-substituted-(2,5,6-trimethoxypyridin-3-yl)methanamine | Further N-alkylation, cyclization reactions |

Application in the Modular Assembly of Molecular Scaffolds

The concept of modular synthesis, where complex molecules are assembled from smaller, well-defined building blocks, is a cornerstone of modern organic chemistry. nih.govthieme-connect.com this compound, with its distinct functional handles, is an excellent candidate for use as a modular component in the assembly of diverse molecular scaffolds.

The aldehyde group can participate in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. rsc.org For example, a Ugi or Passerini reaction involving this compound could rapidly generate complex, highly substituted structures. The pyridine nitrogen and the methoxy groups can also serve as coordination sites for metal-catalyzed cross-coupling reactions, allowing for the modular attachment of other molecular fragments. This modular approach enables the rapid generation of libraries of related compounds for screening in drug discovery and materials science. Current time information in Bangalore, IN.

Development of Novel Chemical Scaffolds from this compound

The unique substitution pattern of this compound provides a foundation for the development of entirely new chemical scaffolds. chemrxiv.orgnih.govrsc.org By leveraging the reactivity of the aldehyde and the electronic properties of the trimethoxy-substituted pyridine ring, novel heterocyclic systems with potentially interesting biological or material properties can be accessed.

For instance, intramolecular cyclization reactions could be designed where a side chain, introduced via the aldehyde group, reacts with one of the methoxy positions (after demethylation) or the pyridine nitrogen to form a novel bicyclic or tricyclic system. The electron-rich nature of the ring could also facilitate unorthodox cycloaddition reactions or rearrangements, leading to previously unexplored molecular frameworks. The development of such novel scaffolds is crucial for expanding the accessible chemical space and for the discovery of new lead compounds in various fields of chemical research.

Derivatization Strategies and Their Academic Implications for 2,5,6 Trimethoxynicotinaldehyde

Targeted Derivatization for Modifying Reactivity and Selectivity

The aldehyde functional group in 2,5,6-Trimethoxynicotinaldehyde is a versatile handle for a wide range of chemical transformations. Targeted derivatization of this group can serve to either protect it from unwanted reactions or to introduce new reactive functionalities, thereby guiding the synthetic pathway towards a desired product.

Oxime Derivatization as a Protective Group and Reactive Handle

The conversion of the aldehyde group in this compound to an oxime is a common and effective derivatization strategy. This reaction is typically achieved by treating the aldehyde with hydroxylamine (B1172632) hydrochloride in a suitable solvent system, often under controlled pH conditions. The resulting product, (E)-2,5,6-Trimethoxynicotinaldehyde oxime, showcases the successful modification of the aldehyde. chemicalbook.com

This derivatization serves two primary purposes in synthetic chemistry. Firstly, the oxime can function as a protective group, masking the reactivity of the aldehyde. This is particularly useful when subsequent reactions need to be performed on other parts of the molecule without affecting the aldehyde functionality. The stability of the oxime allows it to withstand a variety of reaction conditions, and it can be readily converted back to the aldehyde when needed.

Secondly, the oxime itself can act as a reactive handle for further functionalization. For instance, oximes can be dehydrated to form nitriles, reduced to form primary amines, or undergo Beckmann rearrangement to form amides. These transformations open up new avenues for creating a diverse range of derivatives from this compound. A related derivatization involves the reaction with N,O-dimethylhydroxylamine hydrochloride to form a Weinreb amide, which is a stable intermediate for the synthesis of ketones. google.com

Esterification and Amidation Reactions of Derived Carboxylic Acids

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 2,5,6-Trimethoxynicotinic acid. This transformation introduces a new set of reactive possibilities, primarily through esterification and amidation reactions. While specific documented examples of esterification and amidation of 2,5,6-Trimethoxynicotinic acid are not prevalent in the available literature, the general principles of carboxylic acid chemistry are applicable.

Esterification, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, would yield the corresponding ester derivatives. These esters could be designed to have specific properties, such as increased lipophilicity for better membrane permeability in biological studies or specific volatility for gas chromatographic analysis.

Amidation, the reaction of the carboxylic acid with an amine, would result in the formation of amide derivatives. This is a particularly important reaction in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. The synthesis of various amides from 2,5,6-Trimethoxynicotinic acid could generate a library of compounds for screening in drug discovery programs. For example, in the synthesis of antibacterial compounds, related nicotinic acids have been activated with reagents like oxalyl chloride to form an acid chloride, which then readily reacts with amines to form amides. google.com

Functionalization for Advanced Spectroscopic Probes

The development of advanced spectroscopic probes is a rapidly growing field, with applications ranging from bioimaging to environmental sensing. While there is a lack of specific research on the functionalization of this compound for this purpose, its aromatic pyridine (B92270) core provides a promising scaffold for the design of such probes.

The general strategy for converting a molecule like this compound into a spectroscopic probe would involve the introduction of a fluorophore or a chromophore. This could be achieved by reacting the aldehyde functionality with a molecule that possesses the desired spectroscopic properties. For instance, condensation of the aldehyde with a compound containing an extended π-system could lead to a new molecule with a significant shift in its absorption and emission spectra.

Furthermore, the methoxy (B1213986) groups on the pyridine ring can influence the electronic properties of the molecule, potentially enhancing its quantum yield or tuning its emission wavelength. Research in this area would involve the synthesis of a series of derivatives with different fluorescent moieties and the detailed characterization of their spectroscopic properties.

Strategies for Introducing Chiral Auxiliaries and Their Impact on Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is of paramount importance in the pharmaceutical industry. One common strategy to achieve this is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. Current time information in Bangalore, IN.

In the context of this compound, a chiral auxiliary could be attached to the molecule to direct the stereoselective addition of a nucleophile to the aldehyde group. For example, the aldehyde could be reacted with a chiral amine to form a chiral imine. The subsequent reaction of this imine with a nucleophile would then proceed with a high degree of diastereoselectivity, leading to the formation of a chiral product. After the reaction, the chiral auxiliary can be removed and ideally recycled.

Commonly used chiral auxiliaries include those derived from naturally occurring chiral molecules such as amino acids, terpenes, and alkaloids. Examples include Evans oxazolidinones and SAMP/RAMP hydrazines. While the application of these specific auxiliaries to this compound has not been reported, the principles of asymmetric synthesis suggest that this would be a viable strategy for the preparation of chiral derivatives.

Derivatization for Chromatographic Separation and Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the separation, identification, and quantification of chemical compounds. Derivatization is often employed to improve the chromatographic properties of analytes, such as their volatility, thermal stability, or detectability.

For the analysis of this compound and its derivatives, derivatization can be particularly useful. For instance, in GC analysis, the aldehyde can be converted to a more volatile and thermally stable derivative, such as an oxime or a silyl (B83357) ether. This can lead to sharper peaks and better resolution in the chromatogram.

Mechanistic Investigations of Reactions Involving 2,5,6 Trimethoxynicotinaldehyde

Elucidation of Reaction Pathways and Transition States

There is currently no scientific literature that details the reaction pathways for 2,5,6-Trimethoxynicotinaldehyde. Studies dedicated to identifying and characterizing the transition states of its reactions have not been published.

Kinetic and Thermodynamic Profiling of Key Transformations

A search for kinetic and thermodynamic data related to the chemical transformations of this compound yielded no results. The rates of reaction and the energy changes associated with its chemical processes have not been documented in scientific papers.

Role of Catalysis in Modulating this compound Reactivity

Information regarding the use of catalysts to modulate the reactivity of this compound is absent from the available scientific literature. There are no published studies on how different catalysts might influence its chemical behavior.

Analysis of Stereoselectivity and Regioselectivity in Reactions

There is no available research that analyzes the stereoselectivity or regioselectivity of reactions involving this compound. The stereochemical and regiochemical outcomes of its reactions have not been a subject of published investigation.

Computational and Theoretical Chemistry Studies on 2,5,6 Trimethoxynicotinaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic nature of a molecule. For 2,5,6-Trimethoxynicotinaldehyde, such calculations would typically determine its optimized molecular geometry in the ground state. Key electronic properties that could be derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, these calculations would reveal the distribution of electron density and generate an electrostatic potential map, highlighting electrophilic and nucleophilic sites. Reactivity descriptors such as chemical hardness, softness, and electronegativity could be quantified to predict its behavior in chemical reactions. Natural Bond Orbital (NBO) analysis would offer insights into charge distribution on individual atoms and the nature of the intramolecular bonding. However, specific values for these parameters for this compound are not present in current research literature.

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models are instrumental in predicting and interpreting spectroscopic data. Computational methods can simulate various types of spectra, which are invaluable for structural elucidation.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are a standard method for predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This would aid in the assignment of experimental signals.

Infrared (IR) Spectroscopy: The simulation of the IR spectrum involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum can be compared with experimental data to identify characteristic vibrational modes of the aldehyde and trimethoxy-substituted pyridine (B92270) functional groups.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Visible absorption spectra. These calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, offering insights into the electronic excitations within the molecule.

Currently, no published studies present these predicted spectroscopic data for this compound.

Conformation Analysis and Molecular Dynamics Simulations

The presence of three methoxy (B1213986) groups and an aldehyde group introduces several rotatable bonds in this compound. A thorough conformation analysis would be necessary to identify the most stable conformers and the energy barriers between them. This is typically performed by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy surface.

Molecular Dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms under defined conditions of temperature and pressure, MD can reveal how the molecule explores its conformational space and interacts with its environment, such as a solvent. This information is crucial for understanding its behavior in solution and its potential interactions with biological targets. To date, no such conformational or dynamic studies have been reported for this specific compound.

Computational Design of Novel Reactions and Derivatizations of this compound

Computational chemistry serves as a powerful tool for designing new synthetic pathways and derivatives. By understanding the reactivity of this compound through its calculated electronic properties, novel reactions can be proposed. For instance, the electrostatic potential map can guide the design of reactions by predicting sites susceptible to nucleophilic or electrophilic attack.

Computational methods can also be used to design and evaluate new derivatives with tailored properties. By modifying the functional groups in-silico and recalculating the electronic and structural properties, it is possible to screen for derivatives with enhanced reactivity, stability, or other desired characteristics before attempting their synthesis in the laboratory. This rational design approach streamlines the discovery of new molecules but has not yet been applied in a published study focusing on this compound as the core scaffold for derivatization.

Future Research Directions and Emerging Applications of 2,5,6 Trimethoxynicotinaldehyde

Development of Asymmetric Synthetic Routes Utilizing 2,5,6-Trimethoxynicotinaldehyde

The presence of a chiral center is a critical feature in many biologically active molecules and pharmaceuticals. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is therefore of paramount importance. dalalinstitute.compharmaguideline.com Future research should focus on developing asymmetric synthetic routes where this compound can serve as a key building block.

The aldehyde group of this compound is a prime target for asymmetric nucleophilic additions. The development of catalytic systems that can control the stereochemical outcome of these reactions would be a significant advancement. For instance, the use of chiral catalysts in reactions such as aldol (B89426) additions, Grignard reactions, and allylatallyions could lead to the synthesis of a variety of enantioenriched secondary alcohols. These chiral alcohols are valuable intermediates for the synthesis of more complex molecules with potential biological activities.

Table 1: Potential Asymmetric Reactions with this compound

| Reaction Type | Potential Chiral Product | Catalyst Type |

| Asymmetric Aldol Addition | Chiral β-hydroxy ketones | Chiral organocatalysts (e.g., proline derivatives) or metal complexes |

| Asymmetric Grignard Reaction | Chiral secondary alcohols | Chiral ligands with Grignard reagents |

| Asymmetric Allylation | Chiral homoallylic alcohols | Chiral Lewis acids or organocatalysts |

| Asymmetric Reductive Amination | Chiral amines | Chiral transition metal catalysts |

Exploration of Novel Catalytic Transformations and C-H Activation Strategies

Modern synthetic chemistry increasingly relies on the development of novel catalytic transformations that are both efficient and selective. The 2,5,6-trimethoxynicotinyl scaffold offers several avenues for exploration in this regard.

A particularly promising area is the catalytic C-H activation of the pyridine (B92270) ring. nih.govsoci.org The electron-rich nature of the trimethoxy-substituted pyridine ring could facilitate C-H activation at specific positions, allowing for the direct introduction of new functional groups without the need for pre-functionalized starting materials. chemrxiv.org Research into transition metal-catalyzed C-H functionalization, such as arylation, alkenylation, and amination, could unlock new pathways to complex pyridine derivatives. youtube.comyoutube.com

Furthermore, the aldehyde group can be a handle for various catalytic transformations. For example, decarbonylative cross-coupling reactions could enable the direct conversion of the aldehyde to a C-C or C-heteroatom bond, providing a powerful tool for molecular diversification.

Integration into Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, scalability, and efficiency. acs.orgvapourtec.comyoutube.com The integration of this compound into flow chemistry methodologies could facilitate its large-scale production and enable the rapid synthesis of libraries of derivatives for screening purposes.

The aldehyde functionality can be readily transformed under flow conditions. For instance, reductions to the corresponding alcohol, oxidations to the carboxylic acid, or reductive aminations can be performed efficiently and with high selectivity in continuous flow reactors. scilit.com This would allow for the on-demand generation of key intermediates derived from this compound.

Table 2: Potential Flow Chemistry Applications for this compound Derivatives

| Reaction Type | Product | Advantages of Flow Chemistry |

| Hydrogenation | 2,5,6-Trimethoxypyridylmethanol | Improved safety (handling of H2 gas), precise temperature control |

| Oxidation | 2,5,6-Trimethoxynicotinic acid | Enhanced reaction control, potential for in-line purification |

| Reductive Amination | Substituted (2,5,6-Trimethoxypyridyl)methylamines | Rapid library synthesis, improved mixing and heat transfer |

| Grignard Reactions | Secondary alcohols | Safe handling of reactive organometallic reagents, precise stoichiometry control. vapourtec.com |

Design and Synthesis of Next-Generation Molecular Architectures Based on the 2,5,6-Trimethoxynicotinyl Scaffold

The unique electronic and steric properties of the 2,5,6-trimethoxynicotinyl scaffold make it an attractive platform for the design and synthesis of novel molecular architectures with tailored properties. nih.gov The pyridine core is a common motif in pharmaceuticals and functional materials. nih.govchemicalland21.com

By leveraging the synthetic strategies outlined above, a diverse range of complex molecules can be constructed. For example, the aldehyde can serve as a branching point for the synthesis of dendritic structures or as a reactive handle for the attachment of the scaffold to polymers or solid supports. The development of multi-component reactions involving this compound could also lead to the rapid assembly of complex heterocyclic systems. nih.gov

The exploration of the coordination chemistry of the 2,5,6-trimethoxynicotinyl scaffold with various metal ions could lead to the discovery of new catalysts or materials with interesting photophysical or electronic properties. The methoxy (B1213986) groups can influence the coordination geometry and the electronic properties of the resulting metal complexes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,5,6-Trimethoxynicotinaldehyde and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step functionalization of nicotinaldehyde. For derivatives like (E)-2,5,6-Trimethoxynicotinaldehyde oxime, condensation reactions with hydroxylamine under controlled pH (6–7) and reflux conditions in ethanol are used . Optimization of methoxy group positioning requires regioselective protection/deprotection strategies, monitored via TLC or HPLC .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation and oxidation. Use desiccants to avoid hydrolysis of the aldehyde group. Safety protocols (e.g., PPE, fume hoods) are critical due to potential irritant properties .

Q. What spectroscopic techniques are optimal for structural characterization?

- Methodological Answer : Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm methoxy and aldehyde protons. FT-IR identifies C=O stretching (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

- Methodological Answer : Systematic substitution at the 6-position (e.g., fluorophenoxy or thioether groups) enhances anti-mycobacterial activity. Use computational docking (e.g., AutoDock Vina) to predict binding to FtsZ, followed by MIC assays against Mtb H37Rv. Prioritize derivatives with MIC ≤12.5 µg/mL and low cytotoxicity (e.g., HEK293 cell assays) .

Q. What statistical approaches address heterogeneity in biological activity data across studies?

- Methodological Answer : Apply meta-analysis tools like the I² statistic to quantify variability (e.g., % heterogeneity due to study design vs. true effect differences). Use random-effects models if I² >50%, and subgroup analyses to isolate variables (e.g., assay type, bacterial strains) .

Q. Which in vitro/in vivo models are suitable for evaluating anti-mycobacterial activity?

- Methodological Answer : Use Mtb H37Rv in BACTEC MGIT 960 for MIC determination. Validate target engagement via TEM (to visualize FtsZ polymerization disruption) and surface plasmon resonance (SPR) for binding affinity (Kd ~1–2 µM preferred) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported MIC values for derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.